molecular formula C45H32N6O6 B13095963 4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione CAS No. 3812-22-4

4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione

Cat. No.: B13095963
CAS No.: 3812-22-4
M. Wt: 752.8 g/mol
InChI Key: NAMVGYMNDWZPDQ-UHFFFAOYSA-N
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Description

4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure comprising multiple pyrazolidine and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, aromatic aldehydes, and ketones. The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and the reactions are carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production methods also emphasize the importance of safety and environmental considerations, such as the proper handling and disposal of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

3812-22-4

Molecular Formula

C45H32N6O6

Molecular Weight

752.8 g/mol

IUPAC Name

4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C45H32N6O6/c52-39-37(40(53)47(32-21-9-2-10-22-32)46(39)31-19-7-1-8-20-31)45(43(56)50(35-27-15-5-16-28-35)51(44(45)57)36-29-17-6-18-30-36)38-41(54)48(33-23-11-3-12-24-33)49(42(38)55)34-25-13-4-14-26-34/h1-30,37-38H

InChI Key

NAMVGYMNDWZPDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)C4(C(=O)N(N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C7C(=O)N(N(C7=O)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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